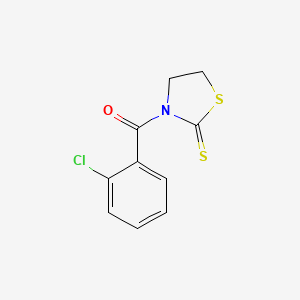
6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide, also known as MTPE, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. MTPE is a synthetic compound that was first synthesized in 2011 by a group of researchers at the University of California, San Francisco. Since then, there has been a growing interest in understanding the properties and potential uses of this compound.
作用機序
The exact mechanism of action of 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide is not fully understood. However, studies have suggested that 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide may exert its effects by modulating various signaling pathways in cells. For example, 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide has been shown to activate the p38 MAPK pathway, which is involved in regulating cell growth and apoptosis. 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide has been shown to have several biochemical and physiological effects. Studies have shown that 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide has also been shown to inhibit the growth of tumors by downregulating the expression of cyclin D1 and upregulating the expression of p21.
In addition, 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide has also been shown to improve cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF).
実験室実験の利点と制限
One advantage of using 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. This makes it a cost-effective option for researchers who need to use large amounts of the compound in their experiments.
One limitation of using 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult for researchers to design experiments that specifically target the compound's effects. In addition, the anti-cancer and neuroprotective effects of 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide have only been demonstrated in animal models, so further research is needed to determine its potential therapeutic applications in humans.
将来の方向性
There are several future directions for research on 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide. One area of research could focus on understanding the molecular mechanisms underlying the compound's effects. This could involve identifying the specific signaling pathways that are modulated by 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide and determining the downstream effects of these pathways.
Another area of research could focus on developing more potent and selective analogs of 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide. This could involve modifying the chemical structure of the compound to enhance its therapeutic properties and reduce its potential side effects.
Finally, future research could focus on testing the efficacy of 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide in clinical trials. This could involve testing the compound's potential as a treatment for cancer or neurological disorders in human patients.
合成法
The synthesis of 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide involves several steps, including the use of various reagents and solvents. The initial step involves the reaction of 6-methoxyindole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-aminoethylthiol to form the corresponding amide. The final step involves the reaction of the amide with tetrahydro-2H-pyran-4-yl chloroformate to form 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide.
科学的研究の応用
6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on the use of 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide as a potential treatment for cancer. Studies have shown that 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide has anti-cancer properties and can induce apoptosis in cancer cells. 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide has also been shown to inhibit the growth of tumors in animal models.
Another area of research has focused on the use of 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide as a potential treatment for neurological disorders. Studies have shown that 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide has neuroprotective properties and can protect neurons from damage caused by oxidative stress. 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
6-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-21-13-3-2-12-10-16(19-15(12)11-13)17(20)18-6-9-23-14-4-7-22-8-5-14/h2-3,10-11,14,19H,4-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXORDIVAABJQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCSC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-(2,6-dimethylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B3020542.png)
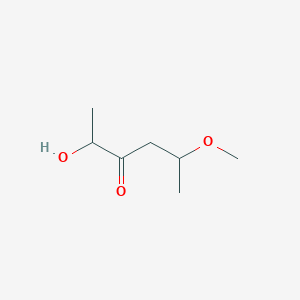
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromofuran-2-carboxylate](/img/structure/B3020544.png)
![Racemic-Tert-Butyl ((7R,8S)-8-Hydroxy-8A-Methylhexahydro-1H-Pyrrolo[2,1-C][1,4]Oxazin-7-Yl)Carbamate](/img/structure/B3020545.png)
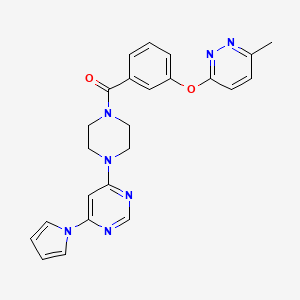
![3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3020551.png)
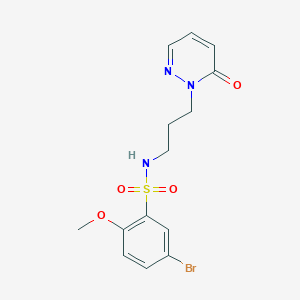
![2-Chloro-6-fluoro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B3020553.png)
![(2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3020554.png)
![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3020557.png)
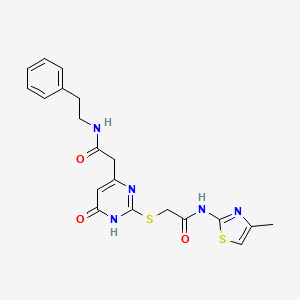
![ethyl 4-(2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B3020562.png)
![2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3020563.png)
